molecular formula C₈H₁₅NO₂ B1140181 (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one CAS No. 160141-20-8

(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one

Cat. No. B1140181
CAS RN: 160141-20-8
M. Wt: 157.21
InChI Key:
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Description

Synthesis Analysis

The synthesis of morpholine derivatives involves a range of chemical reactions, with methodologies tailored to produce compounds with specific structural features. For instance, a study by Kotan & Yüksek (2016) detailed the synthesis of a morpholine derivative through reactions involving morpholine, formaldehyde, and specific precursors, optimized using theoretical methods including B3LYP/6-31G(d,p) and HF/6-31G(d,p) basis sets (Kotan & Yüksek, 2016). Similarly, Dave & Sasaki (2004) described the enantioselective synthesis of O-protected trans-3,5-bis(hydroxymethyl)morpholines, demonstrating a facile route to disubstituted morpholines with excellent optical purity (Dave & Sasaki, 2004).

Molecular Structure Analysis

The molecular structure of morpholine derivatives, including (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one, is crucial in determining their chemical behavior and potential applications. Theoretical and spectroscopic studies, such as those conducted by Kotan & Yüksek (2016), provide valuable insights into the structural characteristics of these compounds, including bond angles, bond lengths, and NMR isotropic shift values (Kotan & Yüksek, 2016).

Chemical Reactions and Properties

Morpholine derivatives participate in various chemical reactions, influenced by their functional groups and molecular structure. Chisholm et al. (2006) explored the ring-opening polymerization of morpholine-2,5-dione derivatives, highlighting the complexity of reactions involving these compounds and the formation of kinetically-inert products (Chisholm et al., 2006).

Physical Properties Analysis

The physical properties of morpholine derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in various fields. These properties are often determined through experimental analysis and can be influenced by the specific substituents and stereochemistry of the compound.

Chemical Properties Analysis

The chemical properties of (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one, such as reactivity with other chemicals, stability under different conditions, and acidity or basicity, are determined by its molecular structure and functional groups. Studies like those conducted by Kotan & Yüksek (2016) and Dave & Sasaki (2004) provide foundational knowledge on the chemical behavior of morpholine derivatives (Kotan & Yüksek, 2016); (Dave & Sasaki, 2004).

Scientific Research Applications

Neurokinin-1 Receptor Antagonists

One significant application involves the synthesis of neurokinin-1 (NK-1) receptor antagonists, which are compounds showing promise in pre-clinical tests relevant to clinical efficacy in treating conditions such as emesis and depression. These antagonists, like the morpholinone derivatives, are designed to be orally active with a high affinity for the h-NK(1) receptor, demonstrating long central durations of action. Their solubility and effectiveness in pre-clinical models mark them as potential therapeutic agents (Harrison et al., 2001).

Structural and Crystallographic Studies

The structural and crystallographic analysis of morpholine derivatives, through methods like X-ray structural examination, provides insights into the molecular architecture and the influence of substituents on the molecule's properties. For example, the study of 2,3-dimethyl-5-(2′-methylprop-1′-enyl)-6-(morpholyl-4′-carbonyl)-cyclohex-3-en-1-carboxylic acid offers detailed information on the molecular conformation, stabilizing interactions, and crystal packing, which are essential for understanding the chemical behavior and potential applications of these compounds (Mironova et al., 2012).

Polymerization and Material Science

In material science, the study of morpholine derivatives extends to the polymerization processes, where compounds like morpholine-2,5-dione derivatives are investigated for their reactivity and the formation of polymers or oligomers. This research provides valuable knowledge on creating new materials with specific properties, such as biodegradable polymers or novel polymeric structures with unique mechanical and chemical properties (Chisholm et al., 2006).

Chiral Reagents and Building Blocks

The enantioselective synthesis of morpholine derivatives, such as O-protected trans-3,5-bis(hydroxymethyl)morpholines, is crucial for generating chiral reagents and building blocks. These compounds are essential for asymmetric synthesis, a cornerstone of modern organic chemistry, enabling the production of enantiomerically pure substances with applications in pharmaceuticals, agrochemicals, and fine chemicals (Dave & Sasaki, 2004).

properties

IUPAC Name

(5S)-5-[(2S)-butan-2-yl]morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-6(2)7-4-11-5-8(10)9-7/h6-7H,3-5H2,1-2H3,(H,9,10)/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIZBQWGMLASCM-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1COCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1COCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one

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